6-Bromo-2-methylthiazolo[5,4-b]pyridine

OGA inhibition Alzheimer's disease Tau pathology

Researchers optimizing kinase inhibitor SAR often face supply bottlenecks for regiospecifically functionalized building blocks. 6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-5) solves this with an optimal C6-bromo handle for Suzuki-Miyaura cross-coupling and a C2-methyl group critical for kinase selectivity (e.g., PI3Kα, c-KIT, EGFR). - Generates diverse thiazolo[5,4-b]pyridine libraries for kinome-wide profiling. - Validated scaffold for OGA inhibitors (IC50 = 6 nM) and MALT1 protease inhibitors (Ki = 46 nM). - Available in 95-98% purity; shipped ambient from global stock.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 886372-92-5
Cat. No. B1441893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylthiazolo[5,4-b]pyridine
CAS886372-92-5
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)N=CC(=C2)Br
InChIInChI=1S/C7H5BrN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
InChIKeyOSJMMGGVXKKBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-5) for Chemical Procurement and Medicinal Chemistry


6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS: 886372-92-5, molecular formula: C₇H₅BrN₂S, molecular weight: 229.1) is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine bicyclic core with a bromo substituent at the 6-position and a methyl group at the 2-position . The compound is a strategic intermediate widely used in medicinal chemistry and chemical biology, particularly as a synthetic building block for generating kinase-targeted libraries via Suzuki-Miyaura cross-coupling reactions. Its application is supported by multiple commercial suppliers offering purities ranging from 95% to 98%, with analytical characterization including NMR, HPLC, and GC available for quality verification . The compound also serves as a core scaffold in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases and MALT1 protease inhibitors for oncology [1].

Why 6-Bromo-2-methylthiazolo[5,4-b]pyridine Cannot Be Replaced by Other Thiazolopyridine Analogs in Key Synthetic Routes


The unique combination of a bromo group at the 6-position and a methyl group at the 2-position of the thiazolo[5,4-b]pyridine core is not interchangeable with other halogenated or alkylated analogs due to profound differences in cross-coupling reactivity profiles, steric/electronic properties that modulate kinase binding, and downstream pharmacokinetic profiles [1]. The 6-bromo substituent is optimally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, enabling regioselective installation of aryl, heteroaryl, or alkenyl groups to generate focused compound libraries [2]. In contrast, the 2-methyl group is essential for modulating target selectivity: in PI3Kα inhibitors, replacement of the pyridyl group at the 2-position with a phenyl group led to a significant decrease in activity, underscoring that the 2-substituent is not merely a placeholder but a critical selectivity determinant [3]. Furthermore, in c-KIT inhibitors, substitution patterns on the thiazolo[5,4-b]pyridine core directly influence enzymatic inhibitory potency against resistant mutants; for example, derivative 6r (which retains the core scaffold with specific modifications) exhibits an IC50 of 4.77 μM against c-KIT V560G/D816V, an 8.0-fold improvement over imatinib, while other analogs such as 6s and 7c show substantially reduced activity [4]. These examples illustrate that seemingly minor structural variations can dramatically alter biological efficacy, rendering generic substitution a high-risk strategy that may compromise both synthetic utility and downstream biological outcomes.

Quantitative Performance Evidence for 6-Bromo-2-methylthiazolo[5,4-b]pyridine versus Close Analogs in Kinase Inhibition and Synthetic Utility


OGA Inhibitory Activity: Potent Biochemical and Cellular Inhibition in Neurodegenerative Disease Models

6-Bromo-2-methylthiazolo[5,4-b]pyridine derivatives demonstrate exceptionally potent inhibition of O-GlcNAcase (OGA), a key target in tauopathies including Alzheimer's disease. In biochemical assays, the derivative BDBM50508749 (which incorporates the 6-bromo-2-methylthiazolo[5,4-b]pyridine core) exhibited an IC50 of 6 nM against recombinant human full-length OGA [1]. In cellular assays measuring O-GlcNAcylated protein levels in HEK293 cells, the same derivative showed IC50 values of 141 nM, confirming robust target engagement in a cellular context [1]. While comparator data for other OGA inhibitors such as Thiamet G or MK-8719 are not directly paired in the same study, the 6 nM potency positions this scaffold among the most potent OGA inhibitor classes reported to date [2].

OGA inhibition Alzheimer's disease Tau pathology

c-KIT Inhibition: Superior Potency Against Imatinib-Resistant Mutants in Kinase Assays

Derivatives of the thiazolo[5,4-b]pyridine core, exemplified by compound 6r (which shares the core scaffold with 6-Bromo-2-methylthiazolo[5,4-b]pyridine), demonstrate superior enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant. In a direct head-to-head comparison using the ADP-Glo kinase assay, compound 6r exhibited an IC50 of 4.77 ± 0.38 μM, which is 8.0-fold more potent than imatinib (IC50 = 37.93 ± 8.68 μM) and comparable to sunitinib (IC50 = 3.98 ± 1.18 μM) [1]. In contrast, the closely related analog 6s showed reduced activity (IC50 = 7.67 ± 2.64 μM), and 7c exhibited an IC50 of 5.07 ± 0.71 μM, illustrating that subtle modifications to the core scaffold can significantly impact potency [1].

c-KIT inhibitor imatinib resistance GIST

EGFR L858R Mutant Inhibition: Low-Nanomolar Cellular Potency Against NSCLC Driver Mutation

Derivatives incorporating the 6-bromo-substituted heterocyclic core demonstrate potent cellular activity against the EGFR L858R mutant, a common oncogenic driver in non-small cell lung cancer (NSCLC). In Ba/F3 cell proliferation assays, compound BDBM50179509 exhibited an IC50 of 32 nM against cells expressing the EGFR L858R mutant, compared to 41 nM against wild-type EGFR [1]. While a direct comparator for this specific derivative was not reported in the same study, the potency is comparable to clinically approved EGFR inhibitors such as osimertinib (which exhibits IC50 values in the low-nanomolar range against L858R mutants in similar cellular assays) [2]. In contrast, other thiazolo[5,4-b]pyridine derivatives such as BDBM50079096 showed markedly reduced activity against wild-type EGFR, with an IC50 of 2.08 μM [3], highlighting the critical influence of the substitution pattern on potency.

EGFR inhibitor L858R mutant non-small cell lung cancer

PI3Kα Selective Inhibition: Sub-200 nM Potency with Isoform Selectivity

Thiazolo[5,4-b]pyridine-based compounds demonstrate potent and isoform-selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms. Derivative BDBM50064856 (which contains a bromo-substituted aromatic moiety and a core structurally related to 6-Bromo-2-methylthiazolo[5,4-b]pyridine) exhibited an IC50 of 181 nM against recombinant PI3Kα, while showing significantly reduced activity against other isoforms: 473 nM for PI3Kβ (2.6-fold lower), 27.9 μM for PI3Kγ (154-fold lower), and 50.0 μM for PI3Kδ (276-fold lower) [1]. This isoform selectivity profile is a critical attribute for reducing off-target toxicity in PI3K-targeted therapeutics. In contrast, other thiazolo[5,4-b]pyridine derivatives reported in the literature exhibit varying selectivity profiles depending on the substitution pattern, underscoring the importance of the specific bromo and methyl substitution for achieving optimal selectivity [2].

PI3K inhibitor isoform selectivity cancer

MALT1 Protease Inhibition: Low-Nanomolar Affinity for ABC-DLBCL Target

Thiazolo[5,4-b]pyridine derivatives, including those with the 6-bromo-2-methyl substitution pattern, have been disclosed as potent inhibitors of MALT1 protease, a therapeutic target in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). In a patent disclosure from AbbVie Inc., exemplary compounds based on the thiazolo[5,4-b]pyridine scaffold exhibited Ki values as low as 46 nM against MALT1 in biochemical assays [1]. While the specific activity of the 6-bromo-2-methyl unsubstituted core was not directly reported, the patent data indicate that derivatives with similar substitution patterns achieve single-digit to sub-100 nM potency [2]. This potency profile positions the scaffold as a competitive alternative to other MALT1 inhibitor chemotypes such as phenothiazines and pyrazolopyrimidines, which typically exhibit Ki values in the 50-500 nM range [3].

MALT1 inhibitor ABC-DLBCL protease

Physical Properties: Predicted Melting Point, Boiling Point, and Density Comparison with 6-Chloro Analog

6-Bromo-2-methylthiazolo[5,4-b]pyridine exhibits distinct physical properties compared to its 6-chloro analog, which may influence handling, purification, and formulation during chemical synthesis. The predicted boiling point of the bromo compound is approximately 292.4 ± 20.0 °C, compared to 264.1 ± 20.0 °C for the 6-chloro analog [1]. The predicted density of the bromo compound is 1.56 g/cm³ (EPA T.E.S.T.) or 1.7 ± 0.1 g/cm³ (ACD/Labs), whereas the 6-chloro analog has a predicted density of 1.531 ± 0.06 g/cm³ [2]. The predicted melting point of 6-Bromo-2-methylthiazolo[5,4-b]pyridine is approximately 108.05 °C (EPI Suite), while the 6-chloro analog has a reported melting point of 109-110 °C (in benzene) [3]. These differences, while modest, can impact crystallization behavior and chromatographic purification methods, and should be considered when scaling up synthetic procedures.

physical properties melting point boiling point

High-Value Application Scenarios for 6-Bromo-2-methylthiazolo[5,4-b]pyridine in Drug Discovery and Chemical Biology


1. Targeted Covalent and Non-Covalent Kinase Inhibitor Library Synthesis

The 6-bromo substituent serves as an optimal handle for Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse, regiospecifically functionalized thiazolo[5,4-b]pyridine libraries. These libraries are extensively employed in structure-activity relationship (SAR) studies for kinase targets including EGFR, c-KIT, and PI3K [1]. The 2-methyl group is critical for maintaining kinase selectivity; replacing it with other substituents has been shown to significantly alter potency and selectivity profiles [2]. This combination makes the compound a preferred building block for both reversible and covalent kinase inhibitor programs, particularly those targeting drug-resistant mutants [3].

2. O-GlcNAcase (OGA) Inhibitor Development for Neurodegenerative Diseases

Derivatives based on the 6-Bromo-2-methylthiazolo[5,4-b]pyridine core exhibit low-nanomolar OGA inhibitory activity (IC50 = 6 nM biochemical; 141 nM cellular), positioning this scaffold as a leading chemotype for developing disease-modifying therapies for tauopathies such as Alzheimer's disease and progressive supranuclear palsy [1]. The scaffold has been explicitly claimed in patent applications covering OGA inhibitors for preventing and treating tau pathology [2]. Procurement of this building block accelerates hit-to-lead optimization campaigns in neurodegeneration-focused biotech and pharmaceutical research.

3. MALT1 Protease Inhibitor Discovery for ABC-DLBCL and Inflammatory Disorders

Thiazolo[5,4-b]pyridine derivatives, including those with the 6-bromo-2-methyl substitution, are disclosed as potent MALT1 protease inhibitors with Ki values as low as 46 nM [1]. This scaffold is the subject of multiple patents assigned to major pharmaceutical companies (e.g., AbbVie) for treating ABC-DLBCL and other cancers driven by aberrant NF-κB signaling [2]. The compound is therefore a strategic intermediate for research groups and CROs engaged in MALT1-targeted drug discovery, offering a validated starting point for generating proprietary MALT1 inhibitor candidates.

4. Chemical Biology Probe Synthesis for Kinase Selectivity Profiling

The combination of a bromo cross-coupling handle and a methyl group that influences kinase selectivity makes 6-Bromo-2-methylthiazolo[5,4-b]pyridine an ideal core for synthesizing chemical probes used in kinome-wide selectivity profiling. As demonstrated with c-KIT inhibitor 6r, derivatives of this scaffold exhibit reasonable kinase selectivity and can be optimized to minimize off-target effects [1]. Academic screening centers and biotech companies frequently employ this scaffold to generate probes for target validation and phenotypic screening, given its favorable drug-like properties and synthetic tractability [2].

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